2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane

Anesthetic degradation CO2 absorbent Chemical stability

2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane, commonly known as Compound A or FDVE (fluoromethyl-2,2-difluoro-1-(trifluoromethyl)vinyl ether), is a halogenated vinyl ether formed by the degradation of the inhaled anesthetic sevoflurane upon contact with carbon dioxide absorbents such as soda lime or Baralyme. This compound is not a therapeutic agent but a process-related impurity and a critical analytical reference standard in anesthetic safety studies.

Molecular Formula C4H3ClF6O
Molecular Weight 216.51 g/mol
CAS No. 26103-07-1
Cat. No. B1354019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane
CAS26103-07-1
Molecular FormulaC4H3ClF6O
Molecular Weight216.51 g/mol
Structural Identifiers
SMILESC(OC(C(F)(F)F)C(F)(F)F)Cl
InChIInChI=1S/C4H3ClF6O/c5-1-12-2(3(6,7)8)4(9,10)11/h2H,1H2
InChIKeyHHYFUCXZHKDNPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane (CAS 26103-07-1): A Sevoflurane Degradation Product and Nephrotoxicity Standard


2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane, commonly known as Compound A or FDVE (fluoromethyl-2,2-difluoro-1-(trifluoromethyl)vinyl ether), is a halogenated vinyl ether formed by the degradation of the inhaled anesthetic sevoflurane upon contact with carbon dioxide absorbents such as soda lime or Baralyme [1]. This compound is not a therapeutic agent but a process-related impurity and a critical analytical reference standard in anesthetic safety studies. Its primary relevance stems from its well-documented, dose-dependent nephrotoxicity in rats and non-human primates, which has driven extensive investigation into its formation, human exposure, and species-specific toxicity thresholds [2]. Procurement of this compound is therefore driven by the need for a high-purity, well-characterized standard for quantifying exposure in clinical and preclinical research, and for validating detoxification systems.

Why Sevoflurane or Other Fluorinated Anesthetics Cannot Serve as Surrogates for 2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane (Compound A) in Research and Quality Control


The use of sevoflurane or other halogenated anesthetics as a proxy for Compound A is scientifically invalid due to fundamentally different toxicological profiles and formation kinetics. Compound A is a distinct chemical entity, a vinyl ether, generated only through the interaction of sevoflurane with strong bases in CO₂ absorbents [1]. The nephrotoxic potential is exclusive to Compound A and other degradation products, not the parent anesthetic sevoflurane itself [2]. Furthermore, the concentration of Compound A produced is highly variable and dependent on numerous parameters including absorbent type (Baralyme vs. soda lime), absorbent temperature, water content, and fresh gas flow rate [3]. Consequently, any study quantifying exposure risk, investigating mechanisms of nephrotoxicity, or validating new CO₂ absorbent formulations requires the direct use and precise quantification of the pure Compound A reference standard. Substitution would introduce uncontrolled variables, rendering any comparative assessment of safety or efficacy meaningless.

Quantitative Differentiation of 2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane (Compound A) from Comparators: Degradation, Toxicity, and Exposure Evidence


Compound A Formation Rate: Baralyme vs. Soda Lime

The rate of sevoflurane degradation to Compound A is critically dependent on the type of CO₂ absorbent used. In a controlled closed-circuit study, Baralyme decomposed sevoflurane at a rate of 3.40% ± 0.501%, which was approximately four times greater than the degradation rate of 0.88% ± 0.306% observed with soda lime [1]. This translates to a significantly higher potential for Compound A formation when Baralyme is used as the absorbent.

Anesthetic degradation CO2 absorbent Chemical stability

Maximum Circuit Concentration of Compound A: A Rank Order of Four Commercial CO2 Absorbents

The maximum concentration of Compound A generated in a low-flow anesthetic circuit varies significantly by absorbent brand. In a standardized model circuit (1 L/min fresh gas flow, 2% sevoflurane), the maximum Compound A concentration was highest for Baralyme at 25.5 ± 0.6 ppm, followed by Sodasorb II (18.9 ± 1.6 ppm), Wakolime-A (16.1 ± 0.7 ppm), and Sofnolime (15.8 ± 1.4 ppm) [1]. The concentration produced by Baralyme was 35% higher than that of the next highest, Sodasorb II, and 61% higher than the lowest, Sofnolime.

Low-flow anesthesia Exposure assessment Anesthetic safety

Differential Impact of Absorbent Dehydration on Compound A Production: Baralyme vs. Soda Lime

The hydration state of a CO₂ absorbent has a profound and opposite effect on Compound A generation depending on the absorbent type. In a simulated anesthetic circuit study, dehydration of Baralyme increased the inspired concentration of Compound A by up to sevenfold. In stark contrast, dehydration of soda lime markedly decreased the inspired concentration of Compound A [1]. This divergence in behavior has critical implications for clinical practice and in vitro modeling of anesthetic breakdown.

Absorbent hydration Anesthetic circuit Risk mitigation

Human Nephrotoxicity Exposure Threshold: Dose-Dependent Biomarker Elevation vs. Sub-Threshold Doses

The nephrotoxic effect of Compound A in humans is defined by a clear exposure threshold. In a volunteer study, administration of sevoflurane for 8 hours at 2 L/min fresh gas flow resulted in significant post-anesthesia increases in urinary albumin, glucose, and α-glutathione-S-transferase (α-GST), but only when the total dose of Compound A exceeded 240 ppm-h [1]. Below this threshold, no abnormal biomarker excretion was observed. This establishes a quantifiable risk boundary: a sustained exposure to a Compound A concentration of 30 ppm for 8 hours (240 ppm-h) is required to induce transient, subclinical renal injury.

Human toxicology Biomarkers Dose-response

Species-Specific Nephrotoxicity: Rat vs. Human Exposure and Susceptibility

The nephrotoxic potency of Compound A differs dramatically between rats and humans. In rats, the threshold for renal toxicity is approximately 200 µmol/kg [1]. In contrast, human exposure to Compound A during clinically relevant, low-flow sevoflurane anesthesia (3.7 MAC-h) results in doses that are substantially less than this rat toxicity threshold [1]. This species difference is further supported by evidence that sevoflurane co-administration does not suppress Compound A nephrotoxicity in rats, confirming that the intrinsic susceptibility, rather than metabolic interaction, is the primary driver [2].

Interspecies toxicology Risk assessment Translational research

Comparative Renal Safety: Low-Flow Sevoflurane (with Compound A) vs. Low-Flow Isoflurane

Despite the known nephrotoxic potential of Compound A in animal models, clinical studies comparing low-flow sevoflurane anesthesia (which generates Compound A) to low-flow isoflurane anesthesia (which does not) have found no significant difference in their effects on renal tubular function in surgical patients [1]. Investigations using both conventional measures (BUN, creatinine) and sensitive biochemical markers of renal tubular cell necrosis showed similar safety profiles for both anesthetic regimens, indicating that the levels of Compound A generated during moderate-duration, low-flow sevoflurane anesthesia are clinically inconsequential for renal function [2].

Clinical safety Renal function Anesthesia comparison

High-Impact Procurement and Research Applications for 2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane (Compound A)


Calibration of GC-MS for Low-Flow Anesthesia Exposure Studies

Researchers quantifying human exposure to Compound A during low-flow or closed-circuit sevoflurane anesthesia require a pure analytical standard. As established in Section 3, the concentrations of Compound A vary dramatically based on absorbent type (from 15.8 to 25.5 ppm under standard conditions) [1]. A certified reference standard of 2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane is essential for creating calibration curves to accurately measure these concentrations in inspired and expired gas samples. This is particularly critical for studies aiming to keep total patient exposure below the 240 ppm-h human nephrotoxicity threshold [2].

Validation of Novel CO₂ Absorbent Materials for Reduced Anesthetic Degradation

The development of next-generation CO₂ absorbents, such as those lacking strong bases (NaOH, KOH), is driven by the need to minimize Compound A generation. As demonstrated by the 4-fold difference in degradation rate between Baralyme and soda lime [3], and the opposite effects of dehydration on Compound A production [4], the performance of new materials must be benchmarked against established absorbents. A high-purity Compound A standard is indispensable for this comparative validation, allowing manufacturers to quantitatively demonstrate a reduction in the generation of this specific, well-characterized nephrotoxin.

Mechanistic Studies of Species-Specific Haloalkene Nephrotoxicity

The significant disparity in Compound A's nephrotoxic potency between rats (threshold ~200 µmol/kg) and humans (sub-threshold exposure during clinical use) [5] necessitates in vitro and in vivo studies to elucidate the underlying mechanisms. The pure compound is required as a precise tool to investigate species-specific differences in glutathione conjugation pathways, renal cysteine conjugate β-lyase activity, and the relative balance of toxification versus detoxication metabolism. This research is fundamental for improving the predictive validity of preclinical toxicology models for halogenated anesthetics and related compounds [6].

Quality Control of Sevoflurane Drug Substance and Finished Product

While sevoflurane itself does not contain Compound A, its propensity to degrade upon contact with CO₂ absorbents makes the quantification of Compound A a critical quality control parameter for both the drug substance and the design of its delivery systems. Procuring a pure standard of 2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane allows manufacturers and regulatory bodies to establish validated analytical methods for stability studies, ensuring that production processes and packaging do not inadvertently introduce conditions that could pre-form this degradation product prior to clinical use.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.